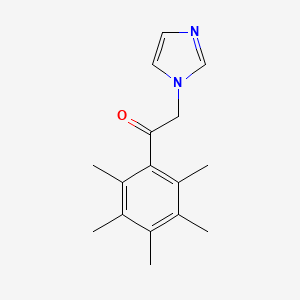![molecular formula C15H24OSi B14456265 Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- CAS No. 73795-12-7](/img/structure/B14456265.png)
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- is a chemical compound with the molecular formula C14H22OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol or phenol derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have diverse applications in different fields .
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and phenols.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- involves its ability to form stable bonds with organic and inorganic substrates. The silicon-oxygen bond in the compound is particularly strong, making it resistant to hydrolysis and oxidation. This stability is crucial for its applications in various fields .
Comparison with Similar Compounds
Similar Compounds
- Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the phenyl and propenyl groups enhances its reactivity and makes it suitable for specialized applications .
Properties
CAS No. |
73795-12-7 |
|---|---|
Molecular Formula |
C15H24OSi |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1-phenylprop-2-enoxy)silane |
InChI |
InChI=1S/C15H24OSi/c1-7-14(13-11-9-8-10-12-13)16-17(5,6)15(2,3)4/h7-12,14H,1H2,2-6H3 |
InChI Key |
RFXKDQLXVIXGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)
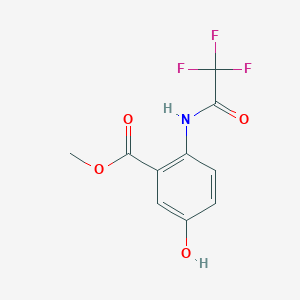
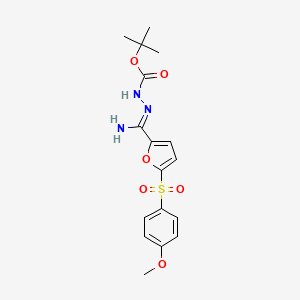
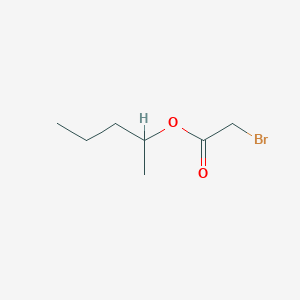
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
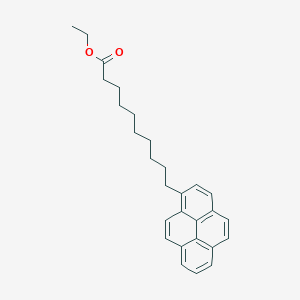
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
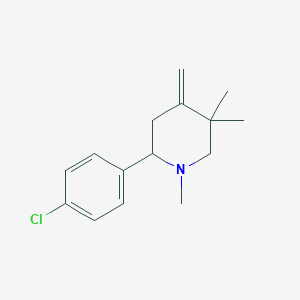
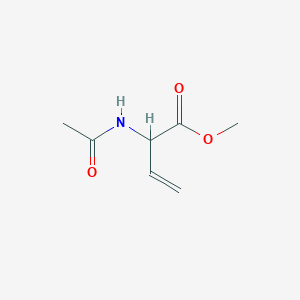
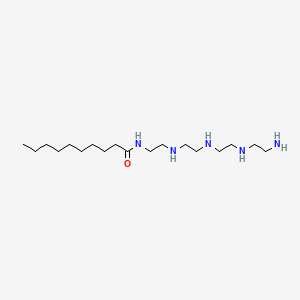
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
